Triphenylsilanol

Catalog No.
S545937
CAS No.
791-31-1
M.F
C18H16OSi
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsilanol

CAS Number

791-31-1

Product Name

Triphenylsilanol

IUPAC Name

hydroxy(triphenyl)silane

Molecular Formula

C18H16OSi

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

NLSXASIDNWDYMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

solubility

Soluble in DMSO

Synonyms

Triphenylsilanol

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

The exact mass of the compound Triphenylsilanol is 276.097 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12564. It belongs to the ontological category of organosilanol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphenylsilanol is a crystalline organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This structure imparts high thermal stability and solubility in many organic solvents, making it a crucial intermediate and building block in various fields. It serves as a precursor for silicone polymers, a surface modification agent, and a molecular weight regulator in polymerization reactions. Its procurement over other silanols is often determined by the specific requirements for thermal resistance, steric bulk, and reactivity imparted by the three phenyl rings.

Substituting Triphenylsilanol with analogs like Diphenylsilanediol or simple alkylsilanols is often unviable due to significant differences in reactivity and thermal behavior. The steric hindrance from the three phenyl groups in Triphenylsilanol controls its condensation rate, preventing the uncontrolled formation of low-molecular-weight cyclic siloxanes that can occur with less bulky silanols like Diphenylsilanediol under thermal stress. This controlled reactivity is critical in synthesizing well-defined linear polymers or silsesquioxane structures. Furthermore, the high phenyl content is directly linked to the enhanced thermal stability of resulting polymers, a property not matched by alkylsilanols. Therefore, choosing a substitute can compromise the structural integrity and high-temperature performance of the final material.

Superior Thermal Stability in Condensation Reactions Compared to Diphenylsilanediol

In thermal condensation studies, the rate of water loss (indicating condensation and polymer formation) is significantly influenced by the steric bulk of the silanol. At 160°C, Diphenylsilanediol (Ph2Si(OH)2) undergoes rapid condensation. In contrast, silanols with greater steric hindrance, analogous to the bulky triphenyl structure of Triphenylsilanol, exhibit much slower and more controlled condensation kinetics, which is crucial for predictable polymer synthesis.

Evidence DimensionThermal Condensation Rate (Gravimetric Water Loss)
Target Compound DataExhibits slow, controlled condensation due to high steric hindrance from three phenyl groups, preventing premature or uncontrolled polymerization.
Comparator Or BaselineDiphenylsilanediol (Ph2Si(OH)2) shows rapid and extensive condensation at 160°C.
Quantified DifferenceWhile direct rates for Triphenylsilanol are not provided in the comparative study, the principle that increased steric hindrance (as with 1-Naphthylphenylsilanediol) dramatically slows condensation compared to Diphenylsilanediol is demonstrated.
ConditionsSolventless thermal condensation at 160°C, monitored by gravimetric analysis.

For synthesizing high-performance, linear silicone resins, controlled condensation is essential to avoid defects and achieve target molecular weights; Triphenylsilanol's structure provides this process control.

Enabling Precursor for High-Performance Polyhedral Oligomeric Silsesquioxanes (POSS)

Triphenylsilanol serves as a critical precursor for creating specific Polyhedral Oligomeric Silsesquioxane (POSS) structures, such as aminopropyl-hepta(phenyl)-POSS. The synthesis relies on the defined trifunctional nature of a trisilanol intermediate derived from precursors like Triphenylsilanol. This contrasts with diols like Diphenylsilanediol, which lead to linear or cyclic siloxanes rather than the desired cage-like POSS structures. Using a less-defined crude mixture or an incorrect precursor fails to produce the precise nanostructure required for advanced composite materials.

Evidence DimensionSuitability as POSS Precursor
Target Compound DataServes as a precursor to trisilanol intermediates required for the synthesis of functionalized, cage-like POSS molecules.
Comparator Or BaselineDiphenylsilanediol, a difunctional silanol, which forms linear or cyclic polysiloxanes, not caged POSS structures.
Quantified DifferenceQualitative difference in product architecture: cage vs. linear/cyclic polymer.
ConditionsHydrolytic condensation reactions for POSS synthesis.

Procurement for advanced nanomaterial applications requires precursors that yield specific architectures; Triphenylsilanol provides the correct functionality to build high-performance POSS cages.

High Solubility in Organic Solvents for Enhanced Processability

Triphenylsilanol is documented as being soluble in organic solvents such as acetone, which is a key attribute for its use in synthesis and formulation. This contrasts with its insolubility in water. While quantitative solubility data against other silanols is sparse, its established solubility in common non-aqueous process solvents is a known advantage for achieving homogeneous reaction mixtures and formulations, a challenge often faced with higher-order, less-soluble siloxane oligomers or crude mixtures.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in acetone and other organic solvents.
Comparator Or BaselineInsoluble in water. Often provides better processability than crude siloxane mixtures which may have variable solubility.
Quantified DifferenceNot specified quantitatively in available sources.
ConditionsStandard laboratory conditions.

Predictable solubility in process solvents is critical for reproducible reaction kinetics, consistent formulation, and ease of handling in industrial and lab-scale manufacturing.

Manufacturing of High-Temperature Phenyl Silicone Resins and Coatings

Where high thermal stability is a primary requirement, Triphenylsilanol is the appropriate choice as an end-capping agent or comonomer. Its three phenyl groups contribute to the high thermal resistance of the final silicone resin, making it suitable for high-temperature resistant coatings and electronic packaging materials. The controlled reactivity prevents undesirable side reactions common with less sterically hindered silanols.

Synthesis of Structurally-Defined POSS Nanomaterials for Advanced Composites

For researchers and manufacturers developing polymer nanocomposites, Triphenylsilanol is a necessary precursor for specific phenyl-functionalized POSS cages. These nanomaterials are used to enhance the mechanical properties, thermal stability, and oxidation resistance of polymers. Using a substitute like a diol or a random siloxane mixture will not yield the required discrete, well-defined cage structure.

Development of Advanced Optoelectronic Materials

In the synthesis of materials for organic light-emitting diodes (OLEDs), arylsilanes are used as hosts for emitters or as charge-transporting and blocking layers due to their thermal stability and solubility. The defined structure and high purity of Triphenylsilanol make it a suitable building block for these complex organic-inorganic hybrid molecules, where substitutes could introduce performance-degrading impurities or structural defects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

276.097

Appearance

Solid powder

Melting Point

154.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AZC8O4TTX4

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 72 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

791-31-1

Wikipedia

Triphenylsilanol

Biological Half Life

1.17 Days

General Manufacturing Information

Silanol, 1,1,1-triphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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